molecular formula C9H10N4O B1318619 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one CAS No. 140381-32-4

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one

Cat. No. B1318619
CAS RN: 140381-32-4
M. Wt: 190.2 g/mol
InChI Key: LGBORKCXMCTJKZ-UHFFFAOYSA-N
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Description

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one is a quinazoline derivative . It is synthesized from anthranilic acid via the 2-methyl benzoxazin-4-one .


Synthesis Analysis

The compound is synthesized by condensation of 2-Methyl-3,1-benzoxazin-4-one with hydrazine hydrate . An efficient approach to quinazolin-4 (3 H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one is represented by the empirical formula C9H9N3O . It has a molecular weight of 175.19 .


Chemical Reactions Analysis

This compound undergoes condensation with various substituted aldehydes to afford Schiff′s bases . It also undergoes condensation reaction with hydrazine hydrate .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 149-152 °C (lit.) .

Scientific Research Applications

    Antibacterial Activity

    Quinazolin-4(3H)-one derivatives have been investigated for their antibacterial potential. In a study, 3-amino (substituted) -2-phenyl quinazolin-4-ones exhibited efficacy against bacterial strains such as S1+, S2+, S8+, E6-, V6-, and SG7- using an agar serial dilution method. This research highlights their potential as antibacterial agents .

properties

IUPAC Name

3-amino-2-(aminomethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-5-8-12-7-4-2-1-3-6(7)9(14)13(8)11/h1-4H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBORKCXMCTJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one

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